molecular formula C23H18O4 B11631032 5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B11631032
M. Wt: 358.4 g/mol
InChI Key: IRYJBRNMAZHVOH-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran core, a carboxylic acid group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxy-5-methylphenylboronic acid

Uniqueness

5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C23H18O4/c1-15-7-9-16(10-8-15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,25)

InChI Key

IRYJBRNMAZHVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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